molecular formula C21H21NO2S B2931920 N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide CAS No. 1203171-95-2

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide

Cat. No.: B2931920
CAS No.: 1203171-95-2
M. Wt: 351.46
InChI Key: ZQXHBMVPHNNJHO-UHFFFAOYSA-N
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Description

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide (CAS 1203171-95-2) is a synthetic small molecule with a molecular formula of C21H21NO2S and a molecular weight of 351.46 g/mol. This compound features a hybrid structure incorporating both naphthalene and thiophene heterocyclic systems, joined by an oxane (tetrahydropyran) linker and a carboxamide bond. This molecular architecture is highly relevant for investigating new chemotherapeutic agents, particularly in the critical field of antimicrobial research. The structural motifs present in this compound—specifically the thiophene and carboxamide functional groups—have demonstrated significant promise in biomedical applications. Recent scientific literature has highlighted that synthetic derivatives containing thiophene-carboxamide scaffolds exhibit potent antibacterial efficacy against multidrug-resistant pathogens, including extended-spectrum β-lactamase (ESBL)-producing E. coli ST131 strains. These derivatives function by targeting and inhibiting bacterial enzymes like β-lactamase, a key mediator of antibiotic resistance. Furthermore, similar molecular frameworks are under investigation for their fungicidal properties, showing excellent activity against agriculturally relevant pathogens such as cucumber downy mildew. For research and development, this compound serves as a valuable chemical intermediate or lead compound. It is suitable for medicinal chemistry programs aimed at developing novel anti-infectives, for biochemical assay development to study enzyme inhibition, and for structure-activity relationship (SAR) studies in material science. The naphthalene moiety provides a rigid, planar structure that can facilitate intercalation or π-stacking interactions with biological targets, while the tetrahydropyran ring contributes to the molecule's overall stereochemistry and solubility profile. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c23-20(18-8-7-16-4-1-2-5-17(16)14-18)22-15-21(9-11-24-12-10-21)19-6-3-13-25-19/h1-8,13-14H,9-12,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXHBMVPHNNJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the oxane ring, and the final coupling with the naphthalene carboxamide group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)

    Catalysts: Palladium, platinum

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols, amines

    Substitution Products: Halogenated thiophenes, organometallic derivatives

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs with Thiophene Moieties

Thiophene-containing derivatives are widely studied for their biological activities. For instance:

  • (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (IC₅₀ = 10.25 µM) and related compounds reported by the Alsaid Mansour group exhibit potent antiproliferative activity against breast cancer cells, surpassing doxorubicin (IC₅₀ ≈ 30 µM) .
  • N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide shares the thiophene moiety but replaces the sulfonamide group with a naphthalene carboxamide. This substitution may enhance lipophilicity or alter target specificity.
Table 1: Key Thiophene-Based Analogs
Compound Name Structure Highlights IC₅₀ (µM) Reference
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide Thiophene, sulfonamide, thiazole 10.25
Target Compound Thiophene, oxane, naphthalene carboxamide N/A

Naphthalene Carboxamide Derivatives

Naphthalene carboxamides are explored for diverse applications:

  • 4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate–N-(pyridin-4-yl)naphthalene-2-carboxamide () crystallizes in a triclinic system (space group P1), with hydrogen-bonded networks stabilizing its structure. Such interactions may influence solubility and bioavailability .
  • N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide (CAS 21839-86-1) incorporates an azo linkage and chloro-methylphenyl group, demonstrating how substituents can tune electronic properties and binding affinity .
Table 2: Naphthalene Carboxamide Variants
Compound Name Key Substituents Application Insights Reference
Target Compound Oxane-thiophene-methyl Hypothetical anticancer
4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate Pyridinium, thiocyanate Structural stability
N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide Azo, chloro-methylphenyl Potential dye or inhibitor

Biological Activity

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Naphthalene core : Provides a stable aromatic system.
  • Oxan moiety : Contributes to the compound's solubility and reactivity.
  • Thiophene ring : Enhances the compound's electronic properties and potential interactions with biological targets.

The molecular formula for this compound is C20H21N2O2S, and it possesses a molecular weight of approximately 357.46 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial activities. For instance, derivatives with thiophene structures have shown effectiveness against various bacterial strains, likely due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in cell cycle regulation. The presence of the naphthalene and thiophene moieties may facilitate π-stacking interactions with DNA or proteins, enhancing its efficacy against cancer cells .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors due to its functional groups. For example, the thiophene ring's ability to engage in π-stacking interactions could play a role in its biological activity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. A common synthetic route includes:

  • Formation of the oxan structure through cyclization reactions.
  • Introduction of the thiophene moiety via electrophilic substitution.
  • Final coupling with naphthalene derivatives to yield the target compound.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several studies have focused on evaluating the biological activity of related compounds:

  • Study on Antimicrobial Activity : A study demonstrated that compounds with similar thiophene structures exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .
  • Anticancer Evaluation : In vitro assays revealed that derivatives of naphthalene carboxamides showed cytotoxic effects on various cancer cell lines, suggesting that modifications in the chemical structure could enhance their therapeutic potential .
  • Mechanistic Insights : Investigations into the molecular targets of these compounds revealed that they might inhibit key enzymes involved in cancer cell proliferation, providing a basis for further drug development .

Q & A

Q. What are the recommended synthetic routes for N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling a naphthalene-2-carboxylic acid derivative with a functionalized oxane-thiophene intermediate. A general procedure includes:

  • Step 1 : Activation of the carboxylic acid using coupling agents like EDCI/HOBt or thionyl chloride to form the reactive acyl chloride.
  • Step 2 : Nucleophilic substitution with the amine-containing oxane-thiophene moiety under inert conditions (e.g., N₂ atmosphere) in anhydrous DMF or DCM.
  • Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Key Data :
ParameterConditions/Results
Reaction Temperature0°C (acyl chloride formation), RT (coupling)
Yield60–75% (optimized)
Purity (HPLC)≥98% after recrystallization

Q. How should researchers characterize the compound’s structure using spectroscopic methods?

Methodological Answer:

  • NMR : Assign peaks using ¹H and ¹³C NMR in deuterated DMSO or CDCl₃. Key signals include:
    • Naphthalene protons : δ 7.5–8.5 ppm (aromatic multiplet).
    • Oxane-thiophene protons : δ 3.5–4.5 ppm (oxane CH₂), δ 6.5–7.2 ppm (thiophene protons).
  • IR : Confirm amide bond presence via C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving its crystal structure, especially with potential twinning or disorder?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperature (100–150 K) to minimize thermal motion.
  • Structure Solution : Employ SHELXD (direct methods) or SHELXT (intrinsic phasing) for initial phase determination .
  • Refinement : SHELXL for full-matrix least-squares refinement. For disordered regions (e.g., flexible oxane-thiophene group):
    • Apply PART instructions to model alternate conformers.
    • Use restraints (DFIX, SIMU) to maintain geometric stability.
      Key Metrics :
ParameterTarget Values
R-factor<0.05 (high-resolution data)
Completeness>99% (to 0.8 Å resolution)
Twin FractionRefine using TWIN/BASF commands if twinning is detected .

Q. How can researchers analyze conflicting data in biological assays, such as inconsistent IC₅₀ values across studies?

Methodological Answer:

  • Variable Control : Standardize assay conditions (solvent: DMSO ≤0.1%, pH 7.4 buffer, temperature 37°C).
  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀. Replicate experiments (n ≥ 3) to assess statistical significance.
  • Contradiction Resolution :
    • Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
    • Check for off-target effects via kinase/GPCR profiling panels .

Q. What computational methods predict its supramolecular interactions, such as host-guest binding or anion recognition?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes, DNA).
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electrostatic potential surfaces (EPS) for hydrogen-bonding sites.
  • Molecular Dynamics (MD) : Simulate solvation effects (explicit water model) to assess stability of amide-mediated interactions over 100 ns trajectories .

Q. How can solubility challenges in formulation for in vivo studies be addressed?

Methodological Answer:

  • Co-solvent Systems : Test PEG-400/water or cyclodextrin-based formulations.
  • Salt Formation : Screen with hydrochloric or maleic acid to improve aqueous solubility.
  • Nanoformulation : Use lipid nanoparticles (LNPs) or polymeric micelles (PLGA) to enhance bioavailability .

Data Contradiction Analysis Example
Scenario : Conflicting reports on cytotoxicity (IC₅₀ = 10 μM vs. 50 μM in similar cell lines).
Resolution Framework :

Reagent Traceability : Verify compound purity (HPLC, elemental analysis).

Cell Line Authentication : Cross-check STR profiling data.

Assay Conditions : Compare incubation times (24h vs. 48h) and serum content (FBS% variation) .

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